molecular formula C8H11NO4 B15204438 3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid

3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid

Cat. No.: B15204438
M. Wt: 185.18 g/mol
InChI Key: NCOJBGFXQMDKJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid is an organic compound with a unique structure that includes both a butanoic acid and an isoxazole ringIts molecular formula is C8H11NO4, and it has a molecular weight of 185.18 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid typically involves the reaction of 3-methyl-2-oxobutanoic acid with hydroxylamine to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the isoxazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives .

Scientific Research Applications

3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The isoxazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Methyl-2-(3-oxo-2,3-dihydroisoxazol-5-yl)butanoic acid lies in its combined structure of a butanoic acid and an isoxazole ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

3-methyl-2-(3-oxo-1,2-oxazol-5-yl)butanoic acid

InChI

InChI=1S/C8H11NO4/c1-4(2)7(8(11)12)5-3-6(10)9-13-5/h3-4,7H,1-2H3,(H,9,10)(H,11,12)

InChI Key

NCOJBGFXQMDKJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC(=O)NO1)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.